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Compound of Interest

Compound Name: 7-Octynoic acid

Cat. No.: B076700

An in-depth overview of the chemical properties, applications, and experimental considerations
for 7-octynoic acid, a versatile bifunctional molecule central to innovative drug discovery
platforms such as Proteolysis Targeting Chimeras (PROTACS).

Introduction

7-Octynoic acid is a medium-chain fatty acid characterized by a terminal alkyne group and a
carboxylic acid moiety. This unique bifunctional architecture makes it a valuable building block
in medicinal chemistry and chemical biology. The carboxylic acid allows for straightforward
amide bond formation, while the terminal alkyne is a key functional group for copper-catalyzed
azide-alkyne cycloaddition (CUAAC), a cornerstone of “click chemistry."[1][2] Its most prominent
application is as a linker in the synthesis of PROTACSs, where it connects a target protein-
binding ligand to an E3 ubiquitin ligase ligand.[1][2][3] This guide provides a comprehensive
overview of its chemical properties, spectroscopic data, and relevant experimental protocols for
its use.

Chemical and Physical Properties

7-Octynoic acid is a colorless to light pink liquid at room temperature. Its key physical and
chemical properties are summarized in the tables below.
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Table 1: General and Physical Properties of 7-Octynoic
Acid

Property Value Reference(s)
Molecular Formula CsH1202

Molecular Weight 140.18 g/mol

CAS Number 10297-09-3

Appearance Colorless to light pink liquid

Melting Point 19 °C

Boiling Point 290.64 °C (estimated)

Density 1.045 g/mL (estimated)

Refractive Index 1.4502

pKa 4.74 + 0.10 (Predicted)

Table 2: Solubility of 7-Octynoic Acid

Solvent Solubility Reference(s)
Water 5 mg/mL (35.67 mM)
DMSO 150 mg/mL (1070.05 mM)

Identifier Value Reference(s)
IUPAC Name oct-7-ynoic acid

SMILES C#CCCCCCC(=0)0

InChiKey WJIBHDZBQZOMDFF-

UHFFFAOYSA-N

Spectroscopic Data
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Detailed experimental spectra for 7-octynoic acid are available through specialized

databases. The following tables provide the expected, characteristic signals based on the

functional groups present in the molecule.

Table 4: Predicted ‘*H NMR Chemical Shifts

Chemical Shift (9,

Protons Multiplicity Notes
ppm)
The chemical shift of
the carboxylic acid
-COOH 10-12 Singlet (broad) proton is highly
dependent on solvent
and concentration.
Deshielded by the
-CH2-COOH (a- ) ]
~2.3 Triplet adjacent carbonyl
protons)
group.
-C=C-H (alkynyl The terminal alkyne
(alkyny ~1.9 Triplet Y
proton) proton.
Coupled to the alkynyl
-CH2-C=CH ] proton and the
~2.2 Triplet of doublets

(propargyl protons)

adjacent methylene

group.

-(CH2)s- (alkyl chain) 1.4-1.7

Multiplet

Protons of the internal

methylene groups.

Table 5: Predicted **C NMR Chemical Shifts
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Carbon Chemical Shift (6, ppm) Notes
Carbonyl carbon of the
-COOH ~180 _ _
carboxylic acid.
-CH2-COOH (a-carbon) ~34 Alpha to the carbonyl group.
) sp-hybridized carbon attached
-C=CH (terminal alkyne) ~84
to hydrogen.
-C=CH (internal alkyne) ~68 sp-hybridized carbon.

-CH2-C=CH (propargyl carbon) ~18

Adjacent to the alkyne.

-(CH2)s- (alkyl chain)

24-28

Carbons of the internal

methylene groups.

Table 6: Predicted IR Absorption Bands

. Wavenumber )
Functional Group Intensity Notes
(cm™)
Characteristic broad
O-H stretch ]
) ] 3300-2500 Strong, Broad absorption due to
(Carboxylic Acid) ]
hydrogen bonding.
C-H stretch (sp?) 3000-2850 Medium Aliphatic C-H bonds.
Terminal alkyne C-H
C-H stretch (sp) ~3300 Strong, Sharp
stretch.
] Alkyne triple bond
C=C stretch 2260-2100 Weak to Medium
stretch.
C=0 stretch
) ] 1760-1690 Strong Carbonyl stretch.
(Carboxylic Acid)
C-0O single bond
C-O stretch 1320-1210 Strong

stretch.

Chemical Reactivity and Applications
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The utility of 7-octynoic acid stems from its two distinct reactive sites: the carboxylic acid and
the terminal alkyne.

Role in PROTAC Synthesis

PROTACSs are heterobifunctional molecules that induce the degradation of a target protein.
They consist of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase.
7-octynoic acid is frequently used as a component of the linker. Its carboxylic acid can be
coupled to an amine-containing E3 ligase ligand (or protein-targeting ligand) via standard
amide bond formation. The terminal alkyne can then be used to attach the other ligand via a
click reaction.

Protein of Interest (POI)
Ligand (with Azide)

7-Octynoic Acid W -
" ) Final PROTAC Molecule
(Alkyne-Carboxylic Acid) \ w

Amide Coupling E3 Ligand-Linker
w)/y Intermediate
E3 Ligase Ligand
(with Amine)

Click to download full resolution via product page

Conceptual workflow for PROTAC synthesis using 7-octynoic acid.

Application in Click Chemistry

The terminal alkyne of 7-octynoic acid makes it a prime substrate for copper(l)-catalyzed
azide-alkyne cycloaddition (CUAAC). This reaction is highly efficient, specific, and
biocompatible, allowing for the covalent ligation of 7-octynoic acid to molecules containing an
azide group to form a stable triazole linkage.

Experimental Protocols

The following are representative protocols for the key reactions involving 7-octynoic acid.
These may require optimization for specific substrates and scales.
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Protocol 1: Amide Bond Formation

This protocol describes a general procedure for coupling the carboxylic acid of 7-octynoic acid
to an amine-containing molecule (e.g., an E3 ligase ligand).

Reagents and Materials:

7-Octynoic acid (1.0 eq)

¢ Amine-containing substrate (1.0-1.2 eq)
e HATU (1.2 eq)

« DIPEA (2.0-3.0 eq)

e Anhydrous DMF

e Nitrogen or Argon atmosphere

o Standard glassware and magnetic stirrer

Procedure:

Dissolve 7-octynoic acid in anhydrous DMF under an inert atmosphere.

e Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate
the carboxylic acid.

¢ Add the amine-containing substrate to the reaction mixture.
 Stir the reaction at room temperature overnight.
o Monitor the reaction progress by LC-MS or TLC.

e Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic
solvent.

» Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated
NaHCOs solution, water, and brine.
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e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography.
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Workflow for amide coupling of 7-octynoic acid.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b076700?utm_src=pdf-body-img
https://www.benchchem.com/product/b076700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol describes the "click" reaction between an alkyne (such as the one in 7-octynoic
acid or its derivatives) and an azide-functionalized molecule.

Reagents and Materials:

Alkyne-containing substrate (e.g., amide-coupled 7-octynoic acid derivative) (1.0 eq)

Azide-containing substrate (1.0 eq)

Copper(ll) sulfate pentahydrate (CuSOa4-5H20) (0.1 eq)

Sodium ascorbate (0.2 eq)

Solvent mixture (e.g., t-BuOH/H20 or DMF)

Standard glassware and magnetic stirrer

Procedure:

Dissolve the alkyne-containing substrate and the azide-containing substrate in the chosen
solvent system.

e In a separate vial, prepare a fresh solution of sodium ascorbate in water.

 In another vial, prepare a solution of CuSOa4-5H20 in water.

e Add the sodium ascorbate solution to the reaction mixture, followed by the CuSOa-5H20
solution to initiate the reaction.

 Stir the reaction at room temperature for 1-4 hours.

e Monitor the reaction progress by LC-MS or TLC.

e Upon completion, the product can be isolated by extraction or precipitation, followed by
purification, typically by preparative HPLC.
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Safety and Handling

7-Octynoic acid is classified as corrosive and an irritant.
e Hazard Statements:
o H314: Causes severe skin burns and eye damage.
o H335: May cause respiratory irritation.

e Precautionary Measures:

[¢]

Handle in a well-ventilated area.

[¢]

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.

o

Avoid breathing vapors or mist.

o

Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

7-Octynoic acid is a highly valuable and versatile reagent in modern chemical biology and
drug discovery. Its bifunctional nature, enabling both amide coupling and click chemistry,
makes it an ideal component for the modular synthesis of complex molecules like PROTACs. A
thorough understanding of its chemical properties, reactivity, and handling requirements is
essential for its effective and safe use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b076700#7-octynoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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